molecular formula C10H11FO2 B6204547 3-fluoro-5-(propan-2-yl)benzoic acid CAS No. 942508-01-2

3-fluoro-5-(propan-2-yl)benzoic acid

Cat. No.: B6204547
CAS No.: 942508-01-2
M. Wt: 182.2
InChI Key:
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Description

3-fluoro-5-(propan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids It features a fluorine atom at the 3-position and an isopropyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable benzoic acid precursor. For instance, starting with 3-nitrobenzoic acid, the nitro group can be reduced to an amine, followed by diazotization and subsequent fluorination to introduce the fluorine atom at the 3-position. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and alkylation under controlled conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-fluoro-5-(propan-2-yl)benzoic acid has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various drug molecules, particularly those requiring fluorine substitution for enhanced biological activity.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

    Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(propan-2-yl)benzoic acid depends on its specific application. In pharmaceuticals, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its absorption and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-(propan-2-yl)benzoic acid: Similar structure but with the isopropyl group at the 4-position.

    3-fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of an isopropyl group.

Uniqueness

3-fluoro-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

942508-01-2

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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